molecular formula C13H16N4O B8357493 2-Methoxy-8-piperazin-1-yl-[1,5]-naphthyridine

2-Methoxy-8-piperazin-1-yl-[1,5]-naphthyridine

Cat. No.: B8357493
M. Wt: 244.29 g/mol
InChI Key: KRCGIFDYVJXTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-8-piperazin-1-yl-[1,5]-naphthyridine is a useful research compound. Its molecular formula is C13H16N4O and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

2-methoxy-8-piperazin-1-yl-1,5-naphthyridine

InChI

InChI=1S/C13H16N4O/c1-18-12-3-2-10-13(16-12)11(4-5-15-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3

InChI Key

KRCGIFDYVJXTEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)N3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-bromo-2-methoxy-[1,5]naphthyridine (4.78 g, 20 mmol, prepared as in WO 2006/032466) and piperazine (8.6 g, 100 mmol) in 1-pentanol (20 mL) was heated at 80° C. over night. The mixture was cooled and the precipitate filtered off. The filtrate was diluted with EA (100 mL) and washed with water (20 mL). The aq. phase contains some product, which was extracted with DCM/MeOH 9:1 (3×30 mL). The org. phases were combined, dried over MgSO4 and concentrated under reduced pressure. The residue was purified by CC (EA/MeOH 4:1 to MeOH) to give the desired intermediate (4.7 g, 96%) as yellow oil.
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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